Small-Molecule Versus Peptide N-Type Blockers: Potency and Handling Differentiation
PD173212 is a synthetic small-molecule N-type calcium channel blocker with an IC50 of 36 nM in IMR-32 human neuroblastoma cells, whereas the peptidic N-type blocker ω-conotoxin GVIA exhibits an IC50 of 0.15 nM in electrophysiological assays [1]. Although ω-conotoxin GVIA is approximately 240-fold more potent by IC50, its peptide nature confers practical limitations: poor membrane permeability requiring intracellular delivery or extended incubation, irreversible/slowly reversible binding, and sensitivity to proteolytic degradation [2]. PD173212's synthetic small-molecule scaffold enables straightforward DMSO solubility (≥100 mg/mL) , reversible binding kinetics, and compatibility with standard cell-based assay workflows without specialized peptide handling protocols [1].
| Evidence Dimension | In vitro potency (IC50) and chemical class |
|---|---|
| Target Compound Data | IC50 = 36 nM (IMR-32 cells) / 74 nM (recombinant CaV2.2, voltage-clamp); small-molecule peptidylamine |
| Comparator Or Baseline | ω-Conotoxin GVIA: IC50 = 0.15 nM; 27-amino-acid peptide toxin |
| Quantified Difference | ω-Conotoxin GVIA is ~240× more potent by IC50; PD173212 is a synthetic small molecule versus a peptide toxin |
| Conditions | IMR-32 human neuroblastoma cell calcium influx assay (PD173212); electrophysiological assays (ω-conotoxin GVIA) |
Why This Matters
Procurement decisions for N-type calcium channel pharmacology depend on whether the experimental design requires ultra-high potency (peptide toxins) or chemical tractability and reversible pharmacology (small-molecule PD173212).
- [1] Hu LY, Ryder TR, Rafferty MF, et al. Structure-activity relationship of N-methyl-N-aralkyl-peptidylamines as novel N-type calcium channel blockers. Bioorg Med Chem Lett. 1999;9(15):2151-2156. View Source
- [2] Schroeder CI, Craik DJ. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Mar Drugs. 2006;4(3):193-214. View Source
